Glycerol

Description

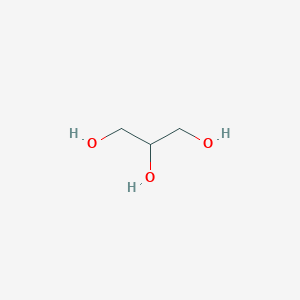

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3, Array | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | glycerol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Glycerol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25618-55-7, 26403-55-4 | |

| Record name | Polyglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25618-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy(2-hydroxy-1,3-propanediyl)], α-hydro-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9020663 | |

| Record name | Glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glycerine appears as a colorless to brown colored liquid. Combustible but may require some effort to ignite., Clear, colourless hygroscopic syrupy liquid with not more than a slight characteristic odour, which is neither harsh nor disagreeable, Clear, colorless, odorless, syrupy liquid or solid (below 64 degrees F). [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature.]; [NIOSH], Liquid, HYGROSCOPIC VISCOUS COLOURLESS LIQUID., Clear, colorless, odorless, syrupy liquid or solid (below 64 °F). [Note: The solid form melts above 64 °F but the liquid form freezes at a much lower temperature.] | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Glycerin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

554 °F at 760 mmHg (decomposes) (NTP, 1992), 290 °C (decomposes), BP: 263 °C at 400 mm Hg; 240.0 °C at 200 mm Hg; 220.1 °C at 100 mm Hg; 208.0 °C at 60 mm Hg; 182.2 °C at 20 mm Hg; 167.2 °C at 10 mm Hg; 153.8 °C at 5 mm Hg; 125.5 °C at 1.0 mm Hg, 290 °C, 554 °F (Decomposes) | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

320 °F (NTP, 1992), 177 °C, 177 °C (Open cup), 176 °C c.c., 320 °F | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycerin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with ethanol; slightly soluble in ethyl ether; insoluble in benzene, carbon tetrachloride, chloroform, carbon disulfide, petroleum ether, 1 part dissolves in 11 parts ethyl acetate, in approx 500 parts ethyl ether. Insoluble in benzene, chloroform, carbon tetrachloride, carbon disulfide, petroleum ether, oils., SOLUBILITY IN ACETONE: 1 G IN 15 ML, Insoluble in fixed and volatile oils, In water, 5.296X10+6 mg/L at 25 °C, 1000.0 mg/mL, Solubility in water: miscible, Miscible | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.261 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2613 g/cu cm at 20 °C, A trihydric (polyhydric) alcohol; hygroscopic; density (anhydrous): 1.2653; density (USP): >1.249 at 25 °C/25 °C; density (dynamite): 1.2620, Relative density (water = 1): 1.26, 1.26 | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.17 (Air = 1), Relative vapor density (air = 1): 3.2 | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0025 mmHg at 122 °F ; 40 mmHg at 388 °F (NTP, 1992), 0.000168 [mmHg], VP: 0.0025 MM HG AT 50 °C, 1.68X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.01, (122 °F): 0.003 mmHg | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycerin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Syrupy, rhombic plates, Clear, colorless syrupy liquid, Clear, colorless, ... syrupy liquid or solid (below 64 degrees F) [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature]. | |

CAS No. |

56-81-5 | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerin [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glycerin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | glycerol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDC6A3C0OX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MA7AD550.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

64 °F (NTP, 1992), 18.1 °C, 20 °C, 18 °C, 64 °F | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Glycerol Biosynthesis and Metabolic Pathways

Cellular and Organismal Pathways

Glycerol-3-Phosphate Pathway: Dihydroxyacetone Phosphate (B84403) (DHAP) Reduction

The this compound-3-phosphate pathway is a primary route for This compound (B35011) biosynthesis. This pathway involves the reduction of dihydroxyacetone phosphate (DHAP) to this compound-3-phosphate. ontosight.aiwikipedia.org DHAP is an intermediate molecule generated during glycolysis. wikipedia.orgwikipedia.org The reduction of DHAP to this compound-3-phosphate is catalyzed by the enzyme this compound-3-phosphate dehydrogenase. ontosight.aiwikipedia.org this compound-3-phosphate can then be dephosphorylated by this compound-3-phosphatase to produce this compound. ontosight.ai This pathway is also involved in the entry of this compound (sourced from triglycerides) into the glycolytic pathway, where DHAP is produced from L-glycerol-3-phosphate. wikipedia.org Conversely, the reduction of glycolysis-derived DHAP to L-glycerol-3-phosphate provides adipose cells with the activated this compound backbone needed for new triglyceride synthesis. wikipedia.org

Glucose Pathway: Enzyme-Catalyzed Conversions from Glucose

This compound can also be synthesized from glucose through a series of enzyme-catalyzed reactions. ontosight.ai This pathway involves the conversion of glucose into intermediates that can then enter the this compound-3-phosphate pathway. Glucose undergoes phosphorylation and isomerization steps, eventually leading to the formation of dihydroxyacetone phosphate (DHAP), which is then reduced to this compound-3-phosphate as described above. ontosight.ai In some organisms, this compound fermentation can produce this compound from glucose via the glycolysis pathway, with this compound-1-phosphatase catalyzing the hydrolysis of this compound 3-phosphate to regenerate this compound. wikipedia.org

Glyceroneogenesis: De Novo Synthesis from Non-Carbohydrate Precursors

Glyceroneogenesis is a metabolic pathway that synthesizes this compound 3-phosphate from precursors other than glucose. guidetopharmacology.orgwikipedia.org This pathway is particularly important when glucose concentrations are low, such as during fasting or starvation. wikipedia.org Glyceroneogenesis typically utilizes pyruvate (B1213749) as the primary precursor, but it can also use other non-carbohydrate molecules like alanine, glutamine, or intermediates from the citric acid cycle. wikipedia.org The pathway shares the initial steps with gluconeogenesis. wikipedia.org For instance, when pyruvate or lactate (B86563) is used, glyceroneogenesis follows the same pathway as gluconeogenesis until DHAP is generated. wikipedia.org Pyruvate is converted to oxaloacetate by pyruvate carboxylase, and then phosphoenolpyruvate (B93156) carboxykinase (PEPCK) catalyzes the conversion of oxaloacetate to phosphoenolpyruvate, a key regulatory step in glyceroneogenesis. wikipedia.org DHAP is then converted to this compound-3-phosphate. wikipedia.org Glyceroneogenesis plays a significant role in the re-esterification of fatty acids in adipose tissue and the liver. researchgate.net

This compound Production via Lipolysis and Glycolysis Intermediates in Adipocytes

In adipocytes (fat cells), this compound can be produced through the breakdown of triglycerides, a process known as lipolysis. dsmz.denih.gov Lipolysis hydrolyzes triglycerides into this compound and free fatty acids. nih.gov The released this compound can then be transported to other tissues, such as the liver, where it can be used for gluconeogenesis or re-esterification. nih.govnih.gov While adipocytes store triglycerides, they have low activity of this compound kinase, the enzyme that phosphorylates this compound. nih.govresearchgate.net Therefore, adipocytes must produce this compound-3-phosphate primarily from glucose via a DHAP intermediate derived from glycolysis for triglyceride synthesis. nih.gov However, under conditions of low glucose, adipocytes can utilize glyceroneogenesis from non-carbohydrate precursors to generate this compound-3-phosphate for fatty acid re-esterification. researchgate.netmdpi.com Adipocytes can also release this compound derived from the glycolytic pathway, particularly in response to increasing levels of hexoses, providing the liver with a gluconeogenic substrate. plos.org

Enzymatic Regulation of this compound Metabolism

The metabolic pathways involving this compound are tightly regulated by specific enzymes.

Enzymatic Regulation of this compound Metabolism

This compound Kinase (GK)

This compound kinase (GK) is a key enzyme in this compound metabolism. ontosight.ainih.govgenecards.org It catalyzes the phosphorylation of this compound to produce this compound-3-phosphate, utilizing ATP as the phosphate donor. ontosight.ainih.govgenecards.orgorigene.com This reaction is crucial for the entry of this compound into metabolic pathways, including gluconeogenesis and the synthesis of glycerolipids and triglycerides. uniprot.orguniprot.org GK activity is particularly high in the liver and kidneys, enabling these organs to efficiently metabolize circulating this compound. nih.govnih.govwikipedia.org In contrast, adipose tissue has low this compound kinase activity. nih.govresearchgate.net Mutations in the gene encoding this compound kinase are associated with this compound kinase deficiency (GKD). nih.govgenecards.orguniprot.orgabclonal.com this compound kinase is a member of the FGGY kinase family. nih.govgenecards.org

This compound-3-Phosphate Dehydrogenase (GPDH)

This compound-3-phosphate dehydrogenase (GPDH) is a key enzyme in this compound metabolism, catalyzing the reversible conversion between dihydroxyacetone phosphate (DHAP) and this compound-3-phosphate (G3P). This reaction is a central link between carbohydrate metabolism and lipid metabolism wikipedia.org. In the presence of NADH, GPDH reduces DHAP to G3P proteopedia.org. Conversely, in the presence of NAD+, GPDH oxidizes G3P to DHAP wikipedia.org.

There are different isoforms of GPDH. For instance, in Saccharomyces cerevisiae, NAD+-dependent this compound 3-phosphate dehydrogenase (Gpd1p) catalyzes the reduction of DHAP to G3P, a step crucial for this compound synthesis asm.org. In Escherichia coli, the membrane-associated Sn-glycerol-3-phosphate dehydrogenase (GlpD) catalyzes the oxidation of G3P to DHAP, channeling electrons into the respiratory chain pnas.orgnih.gov. Eukaryotes also possess mitochondrial GPDH (GPD2), which catalyzes the irreversible oxidation of G3P to DHAP and transfers electrons to the electron transport chain via FAD wikipedia.org.

GPDH's activity is vital for maintaining cellular redox balance by regenerating NAD+ from NADH during this compound synthesis, especially under anaerobic conditions in organisms like yeast asm.org. Its role in lipid biosynthesis is significant, as G3P is the backbone for triglyceride and phospholipid synthesis wikipedia.orgproteopedia.org. Dysregulation of GPDH activity, particularly GPD2, has been implicated in lipid imbalance diseases like obesity due to increased this compound production and subsequent triglyceride accumulation wikipedia.org.

This compound-3-Phosphatase

This compound-3-phosphatase (G3PP), also known as phosphoglycolate phosphatase (PGP) in mammals, is an enzyme that catalyzes the dephosphorylation of this compound-3-phosphate (G3P) to produce this compound researchgate.netebi.ac.uk. This enzymatic activity provides a pathway for the direct conversion of G3P to this compound, which can then be exported from the cell researchgate.net.

The identification of G3PP in mammalian cells has highlighted its role in regulating cellular levels of G3P, a critical intermediate at the intersection of glucose, lipid, and energy metabolism researchgate.netuniprot.org. By controlling G3P availability, G3PP influences various metabolic pathways, including glycolysis, gluconeogenesis, and the synthesis of glycerolipids researchgate.net.

Research suggests that G3PP plays a significant role in metabolic homeostasis. In pancreatic β-cells, G3PP has been shown to control glucose-stimulated insulin (B600854) secretion by regulating G3P levels nih.gov. Furthermore, G3PP's activity can impact fatty acid esterification and oxidation, as well as hepatic glucose production researchgate.netlifechemicals.com. Increased G3PP levels in the liver have been associated with enhanced fatty acid oxidation and reduced glucose production lifechemicals.com. The enzyme's ability to regulate energy and intermediary metabolism positions it as a potential target for addressing metabolic disorders researchgate.netlifechemicals.com.

Other Regulatory Enzymes (e.g., Phosphoenolpyruvate Carboxykinase (PEPCK-C))

Beyond GPDH and G3PP, other enzymes contribute to the regulation of this compound metabolism, particularly through pathways like glyceroneogenesis. Phosphoenolpyruvate carboxykinase (PEPCK-C), a cytosolic enzyme, is a key regulatory enzyme in glyceroneogenesis wikipedia.orgresearchgate.net. Glyceroneogenesis is a metabolic pathway that synthesizes this compound 3-phosphate from non-glucose precursors, such as pyruvate, lactate, and glucogenic amino acids wikipedia.orgnih.gov.

PEPCK-C catalyzes the decarboxylation of oxaloacetate to phosphoenolpyruvate (PEP), a crucial step in the glyceroneogenic pathway that branches off from gluconeogenesis wikipedia.orgtaylorandfrancis.com. Increases in PEPCK-C levels or overexpression of its gene can enhance glyceroneogenesis wikipedia.org. This pathway is particularly important in adipose tissue and the liver, especially during periods of low glucose availability, such as fasting wikipedia.orgresearchgate.net.

PEPCK-C's role in glyceroneogenesis is vital for the re-esterification of fatty acids into triglycerides in adipocytes, even during fasting when glucose-derived G3P is limited researchgate.net. This process helps regulate the release of fatty acids into the bloodstream researchgate.net. Studies have shown that fasting can increase the activity and transcription of PEPCK-C in adipose tissue and liver researchgate.netresearchgate.net. Dysregulation of PEPCK-C and glyceroneogenesis has been linked to metabolic disorders like type 2 diabetes wikipedia.orgresearchgate.net.

Metabolic Integration and Homeostasis

This compound metabolism is deeply integrated with central metabolic pathways, playing a crucial role in maintaining cellular and systemic homeostasis. Its intermediates serve as links between carbohydrate and lipid metabolism, influencing energy production, storage, and signaling.

Interplay with Glycolysis and Gluconeogenesis

This compound metabolism is closely intertwined with glycolysis and gluconeogenesis, the primary pathways for glucose breakdown and synthesis, respectively numberanalytics.com. Dihydroxyacetone phosphate (DHAP), an intermediate in both glycolysis and gluconeogenesis, is directly interconverted with this compound-3-phosphate (G3P) by GPDH wikipedia.orgwikipedia.org. This connection allows this compound to contribute carbon atoms to either glucose synthesis via gluconeogenesis or energy production pathways.

In gluconeogenesis, this compound released from triglyceride breakdown in adipose tissue can be taken up by the liver and converted to G3P by this compound kinase, followed by oxidation to DHAP, which then enters the gluconeogenic pathway to produce glucose nih.govnih.gov. This is a significant source of glucose during fasting or low carbohydrate intake wikipedia.orgnih.gov.

While the primary route for G3P formation for lipid synthesis is typically from glucose via glycolysis and subsequent reduction of DHAP, glyceroneogenesis provides an alternative pathway, particularly in conditions of low glucose wikipedia.org. This pathway, involving enzymes like PEPCK-C, allows for G3P synthesis from non-carbohydrate precursors, highlighting the flexible integration of this compound metabolism with gluconeogenesis wikipedia.orgresearchgate.net.

Studies using labeled this compound have demonstrated that this compound can be metabolized to glucose via gluconeogenesis and also directly converted to lactate, a glycolytic intermediate nih.gov. This suggests a direct this compound-to-lactate conversion can occur in humans nih.gov. The interplay between this compound, glycolysis, and gluconeogenesis is tightly regulated to maintain glucose homeostasis numberanalytics.com.

Role in Lipidogenesis: Triacylthis compound and Phospholipid Synthesis

This compound-3-phosphate (G3P) is a fundamental precursor for the synthesis of triacylglycerols (TAGs) and phospholipids (B1166683), the major components of storage lipids and cellular membranes, respectively wikipedia.orgontosight.ai. The process of lipid synthesis, or lipogenesis, involves the esterification of fatty acids to the this compound backbone provided by G3P nih.gov.

In this pathway, acyl-CoA molecules are sequentially added to G3P to form lysophosphatidic acid, then phosphatidic acid proteopedia.org. Phosphatidic acid can then be converted to diacylthis compound, a precursor for both TAGs and phospholipids proteopedia.org. The availability of G3P is a key factor driving the rate of lipogenesis nih.gov.

The GPDH-catalyzed reduction of DHAP to G3P provides the necessary precursor for this process wikipedia.orgproteopedia.org. In conditions where glucose is abundant, glycolysis provides ample DHAP for G3P synthesis wikipedia.org. However, during fasting or in specific tissues like adipose tissue with low this compound kinase activity, glyceroneogenesis, utilizing enzymes like PEPCK-C, becomes crucial for generating G3P for fatty acid re-esterification and triglyceride synthesis wikipedia.orgresearchgate.net. This ensures that fatty acids released from lipolysis can be re-stored as triglycerides, regulating the circulating levels of free fatty acids researchgate.net. The intricate coordination between G3P synthesis pathways and the availability of fatty acids is essential for maintaining lipid homeostasis.

Signaling Molecules and Cellular Processes (e.g., this compound-3-Phosphate in Plants)

Beyond its role as a metabolic intermediate and structural component of lipids, this compound-3-phosphate (G3P) can also function as a signaling molecule, particularly in plants. In plant cells, glycerolipid synthesis occurs through two main pathways located in the chloroplasts and the cytosol nih.gov. G3P is an essential precursor for the initial step of glycerolipid synthesis in both pathways nih.gov.

Research in Arabidopsis has indicated that G3P can influence the balance between these two glycerolipid pathways nih.gov. By generating transgenic lines with altered G3P metabolism, studies have shown that G3P levels can modulate this balance by affecting both metabolic flux and gene transcription nih.gov. This suggests that G3P acts not only as a substrate but also as a signal that helps coordinate the complex process of glycerolipid synthesis in different cellular compartments. Understanding the signaling roles of G3P is important because imbalances in glycerolipid pathways can have significant consequences for plant growth and performance nih.gov.

2.4. Prebiotic Origin and Evolutionary Significance

The emergence and evolution of prebiotic biomolecules on the early Earth is a fundamental question in understanding the origin of life mdpi.comresearchgate.net. This compound is considered significant in this context due to its widespread presence in biochemistry mdpi.comresearchgate.net. Research suggests plausible roles for this compound and its derivatives in the origin and evolution of early cell membranes mdpi.comresearchgate.net.

Several scenarios have been proposed for the prebiotic synthesis of this compound and its derivatives on the early Earth mdpi.com. One proposed pathway involves the formation of this compound from simple precursor molecules like HCN, CH₂O, and H₂S through a cascade of chemical reactions, with the final steps potentially catalyzed by UV light mdpi.com. Abiotic synthesis of this compound has also been reported by exposing methanol-based model interstellar ices to ionizing radiation, simulating astrophysical environments mdpi.comnih.gov. These findings provide evidence that this compound could have formed in interstellar icy environments and potentially delivered to early Earth via comets and meteorites nih.gov.

This compound phosphates, which are crucial components of cell membranes, have also been successfully synthesized under plausible prebiotic conditions mdpi.comnasa.govmdpi.com. Experiments have shown the formation of glycerophosphates by heating this compound with ammonium (B1175870) dihydrogen phosphate and condensation agents like urea (B33335) or cyanamide (B42294) nasa.govmdpi.com. The yield of glycerophosphates in such reactions can be around 30%, with sn-glycero-1(3)-phosphate being a significant product nasa.gov. Prebiotic synthesis of this compound phosphates under simulated hydrothermal conditions and at low pH, catalyzed by various minerals including clays (B1170129) like kaolinite (B1170537) and perlite, as well as offretite, garnet, hematite, and quartz, has also been reported mdpi.commdpi.com. These findings suggest that this compound and sn-glycero-3-phosphate, key moieties of glycerolipids, could have formed under conditions potentially present on the primitive Earth nasa.gov.

This compound serves as the structural backbone of lipid molecules, playing a central role in the formation of acylglycerols (simple lipids) and phospholipids (complex lipids) mdpi.comfiveable.meencyclopedia.pub. Both simple and complex lipids are central to the formation of cell membranes in living organisms mdpi.comencyclopedia.pub. This compound phosphates, such as sn-glycerol-3-phosphate, sn-glycerol-1-phosphate (B1203117), and this compound-2-phosphate, along with proteins, constitute cell membranes mdpi.comencyclopedia.pub. The this compound phosphate moiety is an essential part of phospholipids mdpi.comfiveable.meencyclopedia.pub.

The evolution of cell membranes is closely linked to the plausible origin of sn-glycerol-1-phosphate and sn-glycerol-3-phosphate membranes mdpi.com. One hypothesis suggests the prebiotic synthesis of this compound phosphate in a non-chiral manner on a surface, which could have led to the use of both sn-glycerol-1-phosphate and sn-glycerol-3-phosphate in phospholipid synthesis during the initial stages of membrane formation mdpi.com. The structural differences in the cell membranes of eukaryotes/bacteria and archaea, particularly concerning the stereochemistry of the this compound backbone (sn-glycerol-3-phosphate in bacteria and eukaryotes, and sn-glycerol-1-phosphate in archaea), are considered to have an ancient origin in the evolution of life and may have originated from the divergence between these two prokaryotic domains encyclopedia.pubanr.fr. The evolution of specific genes encoding for this compound-1-phosphate dehydrogenase (G1PDH) and this compound-3-phosphate dehydrogenase (G3PDH) is thought to be a potential source of evolution in membranes encyclopedia.pub. The emergence of biological phosphate esters of this compound could have been a crucial step in the origin and evolution of life on the early Earth, as this compound phosphates play a central role in modern biochemistry mdpi.com.

Research into the origin of life seeks to discover the events that led to the emergence of cellular life on early Earth . Recent experiments support a model where many fundamental biomolecules, including lipid precursors like this compound-1-phosphate, α-amino acids, and ribonucleotides, share a common chemical origin in a "cyanosulfidic protometabolism" . This suggests that these building blocks could have arisen from mutually compatible syntheses rather than individually from incompatible pathways .

The ability of primitive cells (protocells) to synthesize phospholipids from single-chain substrates would have provided a significant selective advantage, particularly during early stages with limited membrane phospholipid levels pnas.org. This synthesis could drive protocell membrane growth during competition for single-chain lipids pnas.org. The resulting increase in membrane phospholipid content would have led to new selective pressures for the evolution of metabolic and transport machinery pnas.org. The evolution of phospholipid membranes, with this compound as a core component, could thus have been a deterministic outcome of intrinsic physical processes and a key driving force for early cellular evolution pnas.org.

Glycerol Production Methodologies for Research and Industry

Industrial Scale Production from Renewable Sources

Industrial production of glycerol (B35011) primarily relies on the processing of natural fats and oils, which are renewable sources. These methods have historically been the dominant source of this compound and continue to play a significant role.

Biodiesel Production Byproduct (Transesterification Processes)

The transesterification of vegetable oils and animal fats for biodiesel production is currently the most significant source of crude this compound globally. This process involves the reaction of triglycerides (the main components of fats and oils) with an alcohol, typically methanol (B129727) or ethanol (B145695), in the presence of a catalyst (often a basic homogeneous catalyst like sodium or potassium hydroxides) mdpi.commega.czwikipedia.org. This reaction yields fatty acid alkyl esters (biodiesel) and this compound as a co-product. mdpi.comwikipedia.org Approximately 1 kg of crude this compound is generated for every 10 kg of biodiesel produced. mdpi.commega.cz The increasing global production of biodiesel has led to a surplus of crude this compound, prompting research into its valorization and conversion into higher-value products. mdpi.commdpi.comdergipark.org.truni-pannon.hu Crude this compound from this process contains impurities such as water, salts, residual alcohol, unreacted triglycerides, and fatty acid esters, requiring purification for most applications. mega.czdergipark.org.truni-pannon.hu

Saponification and Oleochemical Processes

Historically, this compound was primarily obtained as a byproduct of soap manufacturing through the saponification process. mdpi.comgvonehealthcare.com Saponification involves the hydrolysis of triglycerides with an alkali (like sodium hydroxide) to produce fatty acid salts (soap) and this compound. mdpi.com In oleochemical plants, the splitting (hydrolysis) of triglycerides yields fatty acids and this compound. wikipedia.orgphxequip.com While traditional soap manufacturing is less dominant in industrialized nations compared to synthetic detergents, oleochemical processes remain an important source of natural fatty acids and co-produce this compound. wikipedia.orggvonehealthcare.com Crude this compound from saponification, known as "spent lye," contains this compound, fatty acids, and salts. mdpi.com

Synthetic this compound Production Pathways (Propylene-based synthesis)

Synthetic this compound production, primarily from petrochemical feedstocks like propylene (B89431), emerged in the mid-20th century and played a significant role for several decades. ekb.egkumarmetal.com However, with the rise of biodiesel production and the increasing cost of petrochemicals, synthetic routes now account for a smaller percentage of the total this compound market. ekb.eg

One major synthetic route involves the chlorination of propylene to allyl chloride at high temperatures. kumarmetal.com Allyl chloride is then converted to this compound dichlorohydrins through chlorohydrination in an aqueous solution. kumarmetal.com Finally, hydrolysis of this compound dichlorohydrins with a caustic solution yields this compound. nih.gov Another propylene-based route involves the epoxidation of propylene to propylene oxide, followed by isomerization to allyl alcohol, and subsequent conversion to this compound. kumarmetal.com While these synthetic routes can achieve high this compound yields, they often involve the use of hazardous chemicals like chlorine and can produce chlorinated byproducts. kumarmetal.comdicp.ac.cn

Biotechnological Production through Microbial Fermentation

Biotechnological production of this compound through microbial fermentation offers a renewable and potentially more sustainable alternative to petrochemical-based synthesis. Various microorganisms, including yeasts and bacteria, are capable of producing this compound through metabolic pathways. mdpi.comgvonehealthcare.commdpi.com

Yeast-Based Fermentation (e.g., Saccharomyces cerevisiae, Candida, Yarrowia lipolytica)

Yeast fermentation has been explored for this compound production for a long time, with early large-scale production occurring during World War I using a sulfite-steered process with Saccharomyces cerevisiae. gvonehealthcare.com In Saccharomyces cerevisiae, this compound is typically a byproduct of sugar fermentation to ethanol, playing a role in maintaining cellular redox balance, especially under anaerobic conditions. gvonehealthcare.com While historically yields from sugar fermentation were low, advancements in isolating osmotolerant yeasts and genetic modifications have improved conversion efficiencies. researchgate.netcelignis.com Other yeast species, such as Candida and Yarrowia lipolytica, are also known to produce this compound and are being investigated for enhanced production. mdpi.comresearchgate.net

Bacterial Fermentation (e.g., Bacillus subtilis, Klebsiella sp., Citrobacter sp., Clostridium sp., Enterobacter sp., Escherichia coli)

Various bacteria are also capable of producing this compound through fermentation, often utilizing it as a carbon source to produce other metabolites. dergipark.org.trmdpi.com Bacteria from the Enterobacteriaceae family and the Clostridium genus can convert this compound to products like ethanol, 1,3-propanediol (B51772), and 2,3-butanediol. mdpi.com Escherichia coli has been engineered to convert this compound to ethanol under both anaerobic and aerobic conditions. dergipark.org.trmdpi.com Bacillus subtilis is another bacterial species mentioned in the context of this compound production through fermentation. mdpi.comcelignis.com The microbial conversion of crude this compound, particularly the byproduct from biodiesel production, into valuable compounds is considered an economically viable process and an area of ongoing research. dergipark.org.tr

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 753 |

| Propylene | 8252 |

| Triglycerides | 5460048, 10851, 13783386, 13783387, 25240373, 6015477, 97042230, 123287532 |

| Fatty Acids | Not available (General term), 444899 (Arachidonic acid), 2969 (Capric acid), 12591 (Nonadecylic acid), 5312796, 52921798 |

| Methanol | 887 |

| Ethanol | 702 |

| Fatty Acid Methyl Esters | Not available (General term), 68937-83-7 (CAS), 68937-84-8 (CAS), 103553 (3-hydroxy Palmitic acid methyl ester) |

| Allyl Chloride | 7840 |

| Propylene Oxide | 6378 |

| Allyl Alcohol | 6579 |

| Sodium Hydroxide (B78521) | 14798 |

| Potassium Hydroxide | 14795 |

| Dihydroxyacetone | 247 |

| 1,3-Propanediol | 10440 |

| 2,3-Butanediol | 262 |

| Acrolein | 7843 |

| Lactic Acid | 612 |

| Mannitol | 6251 |

| Erythritol | 8968 |

| Acetic Acid | 176 |

| Acetaldehyde (B116499) | 177 |

| Hydrogen Chloride | 313 |

| Sodium Carbonate | 10340 |

| Epichlorohydrin (B41342) | 31314 |

| Propanols | 1031 (1-Propanol), 784 (2-Propanol) |

Interactive Data Tables

Based on the provided search results, detailed quantitative data suitable for interactive tables across all production methods is limited. However, some key figures and comparisons can be presented in a structured format.

Table 1: Approximate this compound Yield from Biodiesel Production

| Process | This compound Yield (approx.) | Source Feedstock |

| Biodiesel Transesterification | 1 kg per 10 kg Biodiesel mdpi.commega.cz | Vegetable Oils, Animal Fats mdpi.commega.cz |

Table 2: Historical Contribution of this compound Production Methods

| Production Method | Approximate Market Share (Mid-1990s, USA) | Approximate Current Market Share (Synthetic) |

| Natural Triglycerides | ~70% kumarmetal.com | - |

| Synthetic (Propylene-based) | ~30% kumarmetal.com | ~10% ekb.eg |

Note: Data availability for precise current market share across all methods is limited in the provided snippets. The 10% figure for synthetic this compound is explicitly mentioned as current ekb.eg.

Table 3: Examples of Microorganisms for Biotechnological this compound Production

| Microorganism Type | Examples | Notes |

| Yeasts | Saccharomyces cerevisiae, Candida, Yarrowia lipolytica, Zygosaccharomyces, Kluyveromyces, Debaryomyces mdpi.comresearchgate.net | S. cerevisiae used historically with steering agents; osmotolerant strains and genetic modification improve yields. gvonehealthcare.comresearchgate.netcelignis.com |

| Bacteria | Bacillus subtilis, Klebsiella sp., Citrobacter sp., Clostridium sp., Enterobacter sp., Escherichia coli, Bacterium sp., Lactobacillus sp. dergipark.org.trmdpi.comresearchgate.net | Can convert this compound to various products like ethanol, 1,3-propanediol, 2,3-butanediol. dergipark.org.trmdpi.com |

| Fungi | Rhizopus, Aspergillus researchgate.net | |

| Algae | Dunaliella mdpi.comresearchgate.net | Accumulates this compound under osmotic stress. researchgate.net |

Algal Fermentation (e.g., Dunaliella tertiolecta)

Certain microalgae, particularly species of the Dunaliella genus, are known for their ability to produce and accumulate high concentrations of intracellular this compound. This accumulation is primarily a response to high salt concentrations in their environment, where this compound acts as an osmoprotectant to maintain osmotic balance and prevent cell lysis mdpi.comresearchgate.net. Dunaliella tertiolecta, a moderately halophilic marine microalga, has been specifically studied for its capacity to produce this compound through photosynthetic CO₂ fixation mdpi.comresearchgate.net.

Under hyperosmotic stress conditions, such as exposure to high salt concentrations (e.e., 3 M NaCl), Dunaliella tertiolecta can accumulate significant amounts of this compound, which can exceed 50% of the cell's dry weight mdpi.comgoogle.com. Studies have shown that optimizing conditions like light intensity and salt concentration can enhance this compound production in Dunaliella strains. For instance, cultivating D. tertiolecta under white light intensities between 500 and 2000 μmol m⁻² s⁻¹ and inducing salt stress by increasing NaCl concentration to 3 M resulted in a doubling of the this compound titer compared to lower light intensities and salt concentrations mdpi.com. This compound production is directly proportional to an increase in salinity researchgate.net.

The absence of a rigid polysaccharide cell wall in Dunaliella simplifies the recovery of intracellular products like this compound mdpi.com. Algae-driven processes for this compound production through direct carbon capture are considered a promising technology for sustainable chemical production mdpi.com.

Mixed Culture Bioconversion Strategies

Mixed microbial cultures (MMCs) offer a promising approach for the bioconversion of crude this compound, particularly the impure this compound generated as a byproduct of biodiesel production nih.govscispace.com. Unlike processes relying on pure microbial strains, which often require purified this compound to achieve high conversion efficiency, MMCs can potentially utilize crude this compound directly, thereby reducing processing costs associated with pretreatment nih.govscispace.com.

Research has focused on selecting and adapting MMCs capable of fermenting crude this compound to produce various value-added products, including biofuels and green chemicals nih.govscispace.com. Adaptation strategies, such as repeated transfers in small batches and fed-batch conditions, have been investigated to enrich suitable and stable MMCs, overcome inhibition from impurities in crude this compound, and enhance substrate degradation efficiency nih.gov.

Studies have demonstrated the successful adaptation of activated sludge inoculum for crude this compound fermentation, achieving high substrate degradation efficiency (almost 100% of approximately 10 g/L this compound in 21 hours) and producing dominant metabolic products like 1,3-propanediol, ethanol, or butyrate, depending on the selection strategy nih.govscispace.com. Microbial analysis of these consortia has revealed the dominance of this compound-consuming species such as Clostridium, Klebsiella, and Escherichia nih.gov.

Mixed cultures can offer advantages such as the ability to produce multiple products simultaneously, for example, 1,3-propanediol from this compound and biogas from byproduct organic acids europa.eu. Non-sterile bioconversion of crude this compound using MMCs has also been explored, which can significantly reduce operation costs europa.eu.

Crude this compound Refining and Purification Technologies

Crude this compound, a byproduct from processes like biodiesel production, soap manufacturing, and fatty acid production, contains various impurities such as water, salts, methanol, fatty acids, soap, and other organic materials advancebiofuel.intechnoilogy.itfrontiersin.org. The presence of these impurities limits its direct application and necessitates purification to obtain high-quality this compound for various industrial uses advancebiofuel.inbohrium.comresearchgate.net.

Several purification techniques have been developed and employed to refine crude this compound, ranging from conventional physico-chemical methods to more advanced technologies researchgate.netresearchgate.net.

Physico-Chemical Treatment Processes

Physico-chemical treatment is a common initial step in crude this compound purification, particularly for removing bulk impurities before employing more advanced methods rsc.orgunibo.it. This process typically involves several steps:

Saponification: This step converts residual organic non-glycerol (MONG) components, such as glycerides and fatty acids, into fatty acid salts (soaps) and this compound rsc.orgglamour-project.euresearchgate.net. This is often achieved by adding an alkaline solution, such as potassium hydroxide (KOH), to the crude this compound rsc.orgglamour-project.euresearchgate.net.

Acidification: Following saponification, an acid (e.g., sulfuric acid, hydrochloric acid, or phosphoric acid) is added to convert the soaps into insoluble free fatty acids (FFAs) rsc.orgglamour-project.euaustinpublishinggroup.com. This step also helps in neutralizing alkaline content and precipitating inorganic salts researchgate.netaustinpublishinggroup.com.